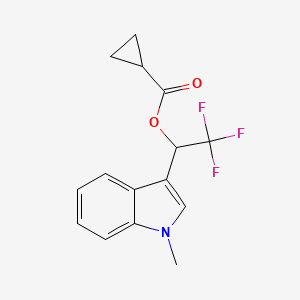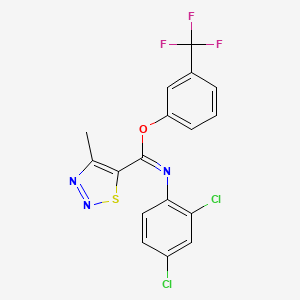![molecular formula C19H18ClN3O4S B3141214 N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 478080-88-5](/img/structure/B3141214.png)
N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine
Übersicht
Beschreibung
N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine is a chemical compound with a complex structure . It is often used in various chemical and pharmaceutical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . This afforded an intermediate compound, which was then converted into a sulfonyl chloride. The final step involved a nucleophilic attack of the amines to give the desired sulfonamides .Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups including a sulfonyl group, a pyrimidinyl group, and a dimethylamine group . The presence of these groups contributes to the unique properties of the compound .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
N-[5-[(4-chlorophenyl)sulfonyl]-4-(4-methoxyphenoxy)-2-pyrimidinyl]-N,N-dimethylamine and related compounds have been involved in various chemical reactions and synthesis processes:
- Sulfonyl Chlorides and Sulfonamides Synthesis : Reactions involving chlorosulfonic acid have led to the creation of sulfonyl chlorides and corresponding sulfonamides. For instance, N-Phenylmaltimide reacted with chlorosulfonic acid to yield sulfonyl chloride, which, when treated with dimethylamine, produced sulfonamides. Similar reactions were observed with various amines, leading to diverse sulfonamide derivatives (Cremlyn & Nunes, 1987).
- Crystal Structures and Hydrogen-Bonded Motifs : Studies on crystal structures of organic salts, such as pyrimethaminium benzenesulfonate monohydrate, revealed intricate hydrogen-bonded bimolecular ring motifs. These structures exhibited hydrogen bonding between protonated pyrimidine rings and sulfonate groups, forming distinct motifs like R22(8), which are crucial for understanding molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).
- Hydrogen Bonding in Crystal Structures : Various compounds like 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione have been studied for their crystal structures, emphasizing the role of hydrogen bonds. These structures highlighted how N-H...O hydrogen bonds link heterocyclic molecules into dimers or chains, providing insights into molecular assembly and interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Synthesis and Applications in Chemical Sensing
- Synthesis of Aza-Aromatic Hydroxylamine-O-Sulfonates : This compound has been involved in the synthesis of aza-aromatic hydroxylamine-O-sulfonates. These derivatives, obtained from reactions with acyl isothiocyanates, underwent tandem nucleophilic addition–electrophilic cyclization, leading to compounds with pronounced cytostatic activity against human tumor cell lines (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).
- Development of Chromogenic Chemosensors : The compound's derivatives were used in the development of chromogenic chemosensors selective towards cyanide. This showcased the compound's potential in chemical sensing and analytical applications, demonstrating its utility beyond traditional synthesis and chemical reactions (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(4-methoxyphenoxy)-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-23(2)19-21-12-17(28(24,25)16-10-4-13(20)5-11-16)18(22-19)27-15-8-6-14(26-3)7-9-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOBNKBMUNENEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3141133.png)
![(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3141139.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B3141140.png)
![1-Methyl-4-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}piperazine](/img/structure/B3141144.png)


![2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3141164.png)
![Methyl 3-[(4-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B3141178.png)

![6-Methyl-5-(2-methyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141208.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-2-(dimethylamino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3141217.png)

![2-(tert-butyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3141234.png)
![3,3-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3141243.png)
